molecular formula C13H14O3 B14909068 Benzyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate

Benzyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate

Cat. No.: B14909068
M. Wt: 218.25 g/mol
InChI Key: LDPUEYRORRHEDU-UHFFFAOYSA-N
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Description

Benzyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate is a compound that features a bicyclo[1.1.1]pentane core, which is a highly strained and rigid structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butanes, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellanes . The reaction conditions often require the use of specific catalysts and controlled environments to ensure the stability of the intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, such as flow photochemical addition of propellane to diacetyl, which allows for the construction of the bicyclo[1.1.1]pentane core on a kilogram scale within a day . This method is efficient and scalable, making it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups to the compound.

    Reduction: This reaction can modify the existing functional groups to achieve desired properties.

    Substitution: This reaction can replace specific atoms or groups within the compound with other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of Benzyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate involves its interaction with molecular targets and pathways. The compound’s rigid structure allows it to fit into specific binding sites on target molecules, thereby exerting its effects. This interaction can modulate the activity of enzymes, receptors, or other proteins involved in various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. Its benzyl ester group provides additional stability and potential for further functionalization compared to other similar compounds .

Properties

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

benzyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate

InChI

InChI=1S/C13H14O3/c14-11(12-7-13(15,8-12)9-12)16-6-10-4-2-1-3-5-10/h1-5,15H,6-9H2

InChI Key

LDPUEYRORRHEDU-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(C2)O)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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